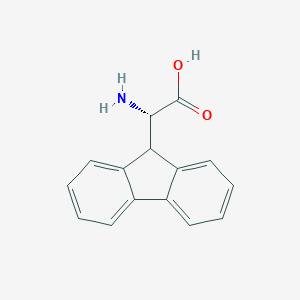
(E)-8-(4-Ethoxycarbonylmethoxystyryl)-1,3-diethyl-7-methylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(4-Ethoxycarbonylmethoxystyryl)-1,3-diethyl-7-methylxanthine, commonly known as EMCX, is a xanthine derivative that has gained significant attention in the scientific research community due to its potential applications in various fields. EMCX is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 402.47 g/mol. In
Wirkmechanismus
The mechanism of action of EMCX is not fully understood. However, it is believed that EMCX exerts its effects by inhibiting the activity of phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, EMCX increases the levels of cAMP and cGMP, which in turn activate various signaling pathways that mediate the biological effects of EMCX.
Biochemical and Physiological Effects:
EMCX has been shown to exert various biochemical and physiological effects. In cancer cells, EMCX induces apoptosis, inhibits angiogenesis, and suppresses the expression of various oncogenes. In neuroprotection, EMCX reduces oxidative stress, protects against ischemic brain injury, and improves cognitive function. In cardiovascular diseases, EMCX improves cardiac function, reduces inflammation, and prevents atherosclerosis. These effects are mediated by the activation of various signaling pathways that regulate cell proliferation, apoptosis, inflammation, and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
EMCX has several advantages for lab experiments. It is a potent and selective inhibitor of PDE, which makes it a valuable tool for studying the role of cAMP and cGMP signaling pathways in various biological processes. EMCX is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, EMCX has some limitations for lab experiments. It is a relatively new compound, and its biological effects and mechanisms of action are not fully understood. In addition, EMCX has low solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on EMCX. One area of research is to elucidate the precise mechanisms of action of EMCX in various biological processes. This will require further studies using various cellular and animal models. Another area of research is to develop more potent and selective inhibitors of PDE that can be used for therapeutic purposes. Finally, the potential clinical applications of EMCX in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases need to be explored further.
Synthesemethoden
EMCX can be synthesized using a simple and efficient method. The synthesis involves the reaction of 8-bromo-1,3-dimethylxanthine with ethyl 4-(bromomethyl)benzoate in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium ethoxide to obtain EMCX. The purity of the synthesized EMCX can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
EMCX has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. In cancer research, EMCX has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. EMCX exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes. In neuroprotection, EMCX has been shown to protect against ischemic brain injury, reduce oxidative stress, and improve cognitive function. In cardiovascular diseases, EMCX has been shown to improve cardiac function, reduce inflammation, and prevent atherosclerosis.
Eigenschaften
CAS-Nummer |
155272-10-9 |
|---|---|
Molekularformel |
C22H26N4O5 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
ethyl 2-[4-[(E)-2-(1,3-diethyl-7-methyl-2,6-dioxopurin-8-yl)ethenyl]phenoxy]acetate |
InChI |
InChI=1S/C22H26N4O5/c1-5-25-20-19(21(28)26(6-2)22(25)29)24(4)17(23-20)13-10-15-8-11-16(12-9-15)31-14-18(27)30-7-3/h8-13H,5-7,14H2,1-4H3/b13-10+ |
InChI-Schlüssel |
OZUNVAJJGHFTJB-JLHYYAGUSA-N |
Isomerische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCC(=O)OCC)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCC(=O)OCC)C |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCC(=O)OCC)C |
Synonyme |
Acetic acid, (4-(2-(1,3-diethyl-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo- 1H-purin-8-yl)ethenyl)phenoxy)-, ethyl ester, (E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



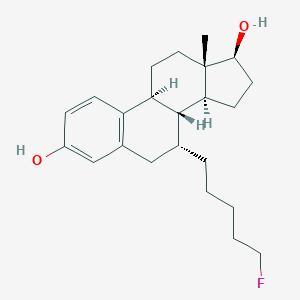



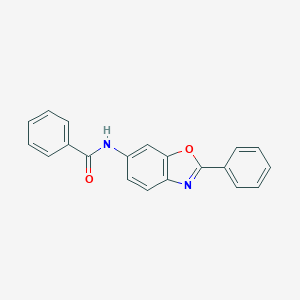
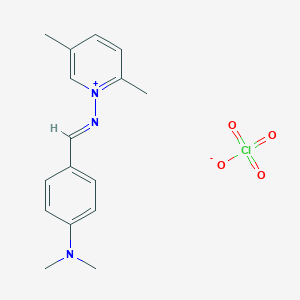
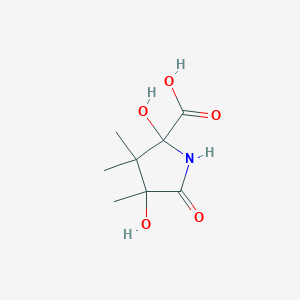

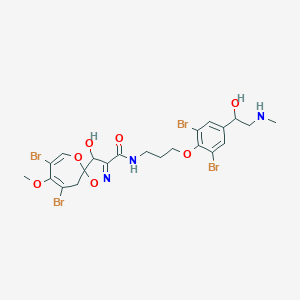

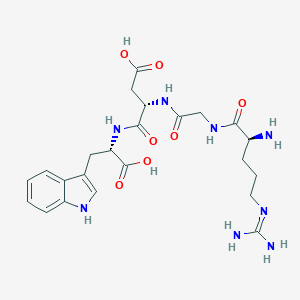
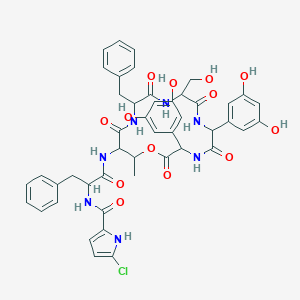
![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235798.png)
